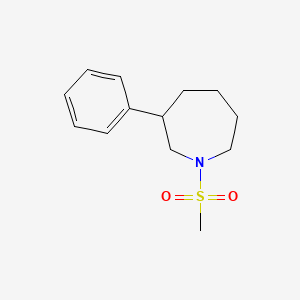

1-(Methylsulfonyl)-3-phenylazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

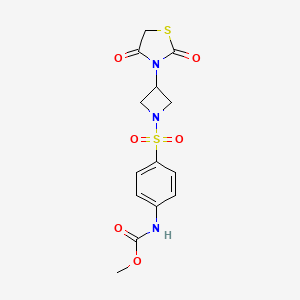

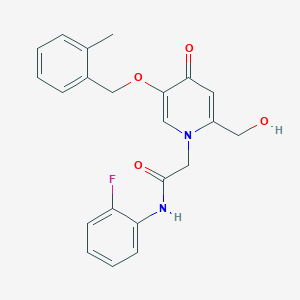

1-(Methylsulfonyl)-3-phenylazepane, also known as MSPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles.

Aplicaciones Científicas De Investigación

Visible-Light-Promoted (Phenylsulfonyl)methylation

Fei Liu and Pixu Li (2016) developed visible-light-promoted radical (phenylsulfonyl)methylation reactions of electron-rich heteroarenes and N-arylacrylamides using bromomethyl phenyl sulfone derivatives. This method facilitates mild and efficient access to various (phenylsulfonyl)methylated compounds, highlighting the potential of phenylsulfone derivatives in synthesizing complex organic molecules through photochemical reactions Visible-Light-Promoted (Phenylsulfonyl)methylation of Electron-Rich Heteroarenes and N-Arylacrylamides..

Photochemically Induced Radical Alkenylation

Yuuki Amaoka et al. (2014) achieved direct alkenylation of C(sp3)–H bonds using benzophenone and 1,2-bis(phenylsulfonyl)ethylene under photo-irradiation. This metal-free reaction enables the substitution of heteroatom-substituted methine, methylene, and aliphatic C(sp3)–H bonds by (E)-sulfonylalkene units in a chemoselective manner, offering an efficient method for extending carbon skeletons for the synthesis of natural products and pharmaceuticals Photochemically induced radical alkenylation of C(sp3)–H bonds..

Antimicrobial Evaluation of Sulfonamide Derivatives

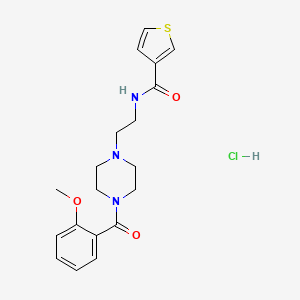

E. Darwish et al. (2014) synthesized new heterocyclic compounds incorporating sulfamoyl moiety, aiming to develop antimicrobial agents. These compounds were evaluated for their in vitro antibacterial and antifungal activities, showing promising results. This study underscores the role of sulfonamide derivatives in the development of new antimicrobial agents Synthesis and Antimicrobial Evaluation of Some Novel Thiazole, Pyridone, Pyrazole, Chromene, Hydrazone Derivatives Bearing a Biologically Active Sulfonamide Moiety..

High-Voltage Electrolyte Additive for Lithium-Ion Batteries

Xiaoyuan Deng et al. (2019) investigated (phenylsulfonyl)acetonitrile (PSPAN) as a high-voltage additive for lithium-ion batteries. PSPAN was shown to improve the performance of Li/LiCoO2 cells significantly, highlighting the potential of phenylsulfonyl derivatives in enhancing the efficiency and lifespan of lithium-ion batteries (Phenylsulfonyl)acetonitrile as a High-Voltage Electrolyte Additive to Form a Sulfide Solid Electrolyte Interface Film to Improve the Performance of Lithium-Ion Batteries..

Radical (Phenylsulfonyl)difluoromethylation

Ya Li et al. (2007) achieved radical (phenylsulfonyl)difluoromethylation of terminal alkenes with PhSO2CF2I using Et3B/air as an initiator. This methodology enables regioselective and stereoselective preparation of PhSO2CF2-substituted alkenes, demonstrating the versatility of phenylsulfone derivatives in radical organic transformations Radical (phenylsulfonyl)difluoromethylation with iododifluoromethyl phenyl sulfone..

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with a similar structure, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

Compounds with similar structures, such as mesotrione, have been found to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (hppd) . This suggests that 1-(Methylsulfonyl)-3-phenylazepane may interact with its targets in a similar manner, leading to changes in the biochemical processes of the target organism.

Biochemical Pathways

Compounds with similar structures have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect a wide range of biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

A study on a compound with a similar structure, pt2977, supports the hypothesis that attenuating the rate of glucuronidation would improve exposure and reduce variability in patients .

Result of Action

For instance, certain indole derivatives have shown improvements in wrinkles, firmness, and hydration at both low and high dose levels .

Propiedades

IUPAC Name |

1-methylsulfonyl-3-phenylazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2S/c1-17(15,16)14-10-6-5-9-13(11-14)12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQJOYZZTKMFMKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCCC(C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,5-Dimethoxyphenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine](/img/structure/B2581154.png)

![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2581163.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2581167.png)

![Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate](/img/structure/B2581168.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2581169.png)

![N-(4-Methylphenyl)-2-(1'-methylspiro[1H-quinazoline-2,4'-piperidine]-4-yl)sulfanylacetamide](/img/structure/B2581170.png)